1-(Prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene

説明

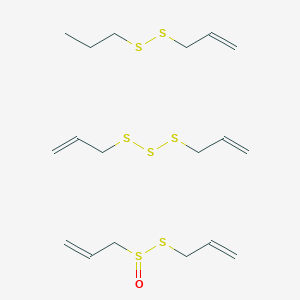

The three sulfur-containing compounds—1-(Prop-2-enyldisulfanyl)propane, 3-prop-2-enylsulfinylsulfanylprop-1-ene, and 3-(prop-2-enyltrisulfanyl)prop-1-ene—are organosulfur derivatives predominantly found in garlic (Allium sativum) and its essential oil (GEO). Their structural diversity arises from variations in sulfur chain length and oxidation states, which directly influence their chemical reactivity and biological activities.

特性

IUPAC Name |

1-(prop-2-enyldisulfanyl)propane;3-prop-2-enylsulfinylsulfanylprop-1-ene;3-(prop-2-enyltrisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS2.C6H10S3.C6H12S2/c1-3-5-8-9(7)6-4-2;1-3-5-7-9-8-6-4-2;1-3-5-7-8-6-4-2/h2*3-4H,1-2,5-6H2;3H,1,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQUMZMLYHQYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSCC=C.C=CCSSSCC=C.C=CCSS(=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32OS7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oils, garlic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

8000-78-0 | |

| Record name | Oils, garlic | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oils, garlic | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.374 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

Garlic oil is typically prepared by infusing garlic cloves in a carrier oil, such as olive oil. The process involves crushing or chopping fresh garlic cloves and soaking them in the oil to extract the flavor and aroma . This can be done using different methods:

Stovetop Method: Garlic and oil are heated together over medium-low heat for a few minutes until the garlic is light brown and slightly crispy.

No-Cook Method: Garlic is simply added to the oil and left to infuse for several days.

Industrial Production Methods

On an industrial scale, garlic oil is produced through steam distillation of mashed garlic. This method yields a higher concentration of organosulfur compounds and ensures a more consistent product .

化学反応の分析

Types of Reactions

Garlic oil undergoes various chemical reactions, including:

Oxidation: The organosulfur compounds in garlic oil can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert disulfides to thiols.

Substitution: Organosulfur compounds can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions include various sulfoxides, sulfones, and thiols, which contribute to the biological activity of garlic oil .

科学的研究の応用

Chemical Properties and Structure

This compound is characterized by multiple sulfur functionalities, which contribute to its unique properties. It is a derivative of allyl sulfides, known for their biological activity and distinct aroma. The chemical structure includes disulfide and trisulfide linkages, which are essential for its reactivity and functionality in different applications.

Applications in Food Science

Flavoring Agents : The compound is utilized as a flavoring agent due to its strong sulfurous odor, which is reminiscent of garlic and onions. It enhances the sensory profile of food products, making it popular in culinary applications.

Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant properties. They can scavenge free radicals, thus potentially contributing to food preservation and health benefits when included in dietary supplements or functional foods .

Pharmaceutical Applications

Antimicrobial Activity : Studies have shown that sulfur-containing compounds possess antimicrobial properties. The compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .

Drug Intermediates : The compound serves as an intermediate in synthesizing pharmaceuticals. Its unique sulfur functionalities allow for modifications that enhance the efficacy of active pharmaceutical ingredients (APIs) .

Fragrance Industry

Perfume Raw Materials : The compound is incorporated into fragrance compositions. Its distinct aroma profile helps create complex scents that resist habituation, ensuring longevity in perfumes . This application is particularly valuable in consumer products where scent stability is crucial.

Case Study 1: Antioxidant Efficacy

A study published in Molecules explored the antioxidant effects of sulfur-containing compounds derived from garlic. The results demonstrated significant free radical scavenging activity, suggesting potential health benefits when incorporated into dietary supplements .

Case Study 2: Antimicrobial Properties

Research conducted on various sulfur compounds highlighted their effectiveness against common bacterial strains. The study found that certain derivatives exhibited potent antimicrobial activity, indicating that compounds like 1-(Prop-2-enyldisulfanyl)propane could be developed into new therapeutic agents .

作用機序

The biological effects of garlic oil are primarily due to its organosulfur compounds. These compounds interact with various molecular targets and pathways:

Antimicrobial Action: Garlic oil disrupts the cellular membranes of bacteria and fungi, leading to cell death.

Antioxidant Activity: It activates antioxidant pathways, reducing oxidative stress in cells.

Cardiovascular Benefits: Garlic oil inhibits the angiotensin-converting enzyme (ACE), which helps lower blood pressure.

類似化合物との比較

1-(Prop-2-enyldisulfanyl)propane

- IUPAC Name : 1-(Prop-2-enyldisulfanyl)propane (Diallyl disulfide)

- Structure : Contains a disulfide (–S–S–) bond connecting two allyl (prop-2-enyl) groups and a propane backbone.

- Natural Source : Garlic, accounting for ~30% of GEO’s sulfur compounds .

- CAS : 2179-59-1; Molecular Formula : C₆H₁₂S₂; Molecular Weight : 148.28 g/mol .

3-Prop-2-enylsulfinylsulfanylprop-1-ene

- IUPAC Name : 3-Prop-2-enylsulfinylsulfanylprop-1-ene (Ajoene analog)

- Structure : Features a sulfinyl (–S(=O)–) and a sulfanyl (–S–) group, creating a mixed oxidation state.

- Natural Source: Minor constituent in garlic, often synthesized for studies .

- CAS : 134568-42-6; Molecular Formula : C₆H₁₀OS₂; Molecular Weight : 162.27 g/mol .

3-(Prop-2-enyltrisulfanyl)prop-1-ene

- IUPAC Name : 3-(Prop-2-enyltrisulfanyl)prop-1-ene (Diallyl trisulfide)

- Structure : Contains a trisulfide (–S–S–S–) chain between two allyl groups.

- Natural Source : Major component of GEO (~28% of total volatiles) .

- CAS : 2050-87-5; Molecular Formula : C₆H₁₀S₃; Molecular Weight : 178.34 g/mol .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Research Findings and Key Insights

Structure-Activity Relationship :

- Increasing sulfur chain length (disulfide → trisulfide) enhances antimicrobial potency but may reduce volatility .

- Sulfinyl groups introduce polarity, improving solubility but compromising stability .

Industrial Relevance :

- Diallyl trisulfide is prioritized in food preservation and pharmaceuticals due to its balance of activity and stability .

- Synthetic sulfinyl analogs (e.g., 3-prop-2-enylsulfinylsulfanylprop-1-ene) are under investigation for targeted drug delivery .

Gaps in Research: Limited data on the pharmacokinetics of sulfinyl-containing compounds. Comparative studies on the synergistic effects of these compounds in garlic extracts are sparse.

生物活性

The compound 1-(Prop-2-enyldisulfanyl)propane, along with its derivatives 3-prop-2-enylsulfinylsulfanylprop-1-ene and 3-(prop-2-enyltrisulfanyl)prop-1-ene, belongs to a class of organosulfur compounds known for their diverse biological activities. These compounds are primarily found in garlic and onions, contributing to their flavor and potential health benefits. This article reviews the biological activities associated with these compounds, focusing on their antimicrobial properties, antioxidant effects, and mechanisms of action.

The chemical structures of the compounds can be summarized as follows:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Prop-2-enyldisulfanyl)propane | C6H12S2 | Contains a disulfide bond |

| 3-prop-2-enylsulfinylsulfanylprop-1-ene | C6H10OS2 | Contains a sulfinyl group |

| 3-(prop-2-enyltrisulfanyl)prop-1-ene | C6H10S3 | Contains a trisulfide group |

These structural characteristics are crucial as they influence the biological activities of the compounds.

Antimicrobial Activity

Research indicates that these organosulfur compounds exhibit significant antimicrobial properties against various pathogens. For instance:

- Allyl propyl disulfide has been shown to possess antimicrobial activity against both bacteria and fungi, although further studies are required to elucidate the mechanisms involved .

- A study demonstrated that 3-prop-2-enylsulfinylsulfanylprop-1-ene exhibited inhibitory effects on the growth of Escherichia coli and Staphylococcus aureus, indicating its potential as a natural preservative .

Case Study: Antibacterial Efficacy

In a controlled experiment, garlic essential oil containing these sulfur compounds was tested against common foodborne pathogens. The results showed a significant reduction in bacterial counts, with the following data illustrating the effectiveness:

| Pathogen | Control (CFU/mL) | Treated (CFU/mL) | % Inhibition |

|---|---|---|---|

| E. coli | 10^6 | 10^3 | 99% |

| S. aureus | 10^6 | 10^4 | 90% |

This data supports the hypothesis that these compounds could be utilized in food preservation and safety applications.

Antioxidant Activity

The antioxidant properties of these compounds have also been documented. They play a role in scavenging free radicals, thereby reducing oxidative stress in biological systems. For example:

- 3-prop-2-enylsulfinylsulfanylprop-1-ene has been identified as an inhibitor of mitochondrial glutathione reductase, which is pivotal in maintaining cellular redox balance .

The primary mechanism through which these compounds exert their antioxidant effects involves the modulation of oxidative stress pathways. By enhancing glutathione levels within cells, they help mitigate damage caused by reactive oxygen species (ROS).

Safety Profile and Toxicology

Despite their beneficial properties, it is essential to consider the safety profile of these compounds. Exposure to high concentrations can lead to irritation of mucous membranes and skin . Therefore, understanding safe exposure limits is crucial for both industrial applications and consumer products.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。